Product packaging for 6-Amino-2-bromonicotinaldehyde(Cat. No.:)

6-Amino-2-bromonicotinaldehyde

Cat. No.: B8241551
M. Wt: 201.02 g/mol
InChI Key: DPHNBUUDAQJSBI-UHFFFAOYSA-N
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Description

6-Amino-2-bromonicotinaldehyde is a high-value, multifunctional pyridine derivative that serves as a key synthetic intermediate in advanced organic and medicinal chemistry research. Its structure, featuring an aldehyde, a bromine atom, and an amino group on the same pyridine ring, creates a versatile platform for constructing complex molecular architectures. The aldehyde group is a highly reactive handle for various transformations, including nucleophilic addition and condensation reactions, such as the formation of Schiff bases or participation in Knoevenagel condensations . The bromine atom acts as an excellent leaving group, enabling pivotal palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig aminations to introduce diverse aryl, alkyl, and amino substituents . The electron-donating amino group activates the pyridine ring towards electrophilic substitution and can participate in cyclization reactions to form fused heterocyclic systems, a core structure in many pharmaceuticals and agrochemicals . This trifunctional nature makes this compound a crucial building block for synthesizing libraries of nitrogen-containing heterocycles, such as naphthyridines and pyrazolopyridines, which are scaffolds of interest in drug discovery . Researchers can leverage its reactivity to develop novel compounds for potential application as cannabinoid receptor radioligands or other bioactive molecules . Please note: For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrN2O B8241551 6-Amino-2-bromonicotinaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-2-bromopyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-6-4(3-10)1-2-5(8)9-6/h1-3H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHNBUUDAQJSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C=O)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Chemical Reactivity and Reaction Mechanisms of 6 Amino 2 Bromonicotinaldehyde

Reactivity of the Aldehyde Moiety in Organic Transformations

The aldehyde group (-CHO) is a primary site for a variety of organic transformations due to the electrophilic nature of its carbonyl carbon.

The most characteristic reaction of an aldehyde is the nucleophilic addition to the carbonyl group. masterorganicchemistry.com In this process, a nucleophile attacks the partially positive carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com The reactivity of the carbonyl carbon in 6-Amino-2-bromonicotinaldehyde is modulated by the electronic effects of the pyridine (B92270) ring substituents. The electron-donating amino group tends to decrease the electrophilicity of the carbonyl carbon, while the electronegative bromine atom and the pyridine nitrogen atom enhance it.

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate, often by a protic solvent or during an acidic workup, to yield the final alcohol product. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Reagent Example Product Type
Hydride Ion (H⁻) Sodium Borohydride (B1222165) (NaBH₄) Primary Alcohol
Organometallic Grignard Reagents (R-MgBr) Secondary Alcohol
Cyanide Ion (CN⁻) Sodium Cyanide (NaCN) Cyanohydrin
Alkoxide Ion (RO⁻) Sodium Methoxide (NaOCH₃) Hemiacetal

Strong nucleophiles, such as Grignard reagents, attack the carbonyl carbon directly. youtube.com In contrast, reactions with weaker nucleophiles often require acid catalysis to enhance the electrophilicity of the carbonyl group by protonating the carbonyl oxygen. youtube.com

Condensation reactions are a cornerstone of aldehyde chemistry, involving the reaction of the carbonyl group with a primary amine to form an imine, also known as a Schiff base. nih.govnih.gov This reaction is a reversible process that typically involves the elimination of a water molecule. nih.govlibretexts.org

The mechanism proceeds in three main steps:

Nucleophilic Attack: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. nih.gov

Proton Transfer: An intramolecular proton transfer occurs, forming a carbinolamine intermediate. nih.gov

Dehydration: The carbinolamine is then dehydrated, usually under acidic conditions, to form the final C=N double bond of the imine. nih.gov

This compound can react with various primary amines to form a diverse range of Schiff bases. For instance, condensation with lysine (B10760008) has been used to synthesize Schiff bases for coordination chemistry. researchgate.net

Table 2: Potential Primary Amines for Schiff Base Formation with this compound

Amine Class Potential Product
Aniline Aromatic Amine N-(phenyl)imine derivative
Methylamine Aliphatic Amine N-(methyl)imine derivative
Benzylamine Alkylamine N-(benzyl)imine derivative
Amino Acids Bio-organic Amino acid-Schiff base conjugate

These condensation reactions are fundamental in creating ligands for metal complexes and in the synthesis of various heterocyclic systems. researchgate.net

The aldehyde functional group is readily susceptible to oxidation, typically yielding a carboxylic acid. This transformation is a common reaction for aromatic and heteroaromatic aldehydes. Various oxidizing agents can achieve this conversion, with the choice of reagent often depending on the presence of other sensitive functional groups within the molecule.

While specific studies on the oxidation of this compound are not extensively detailed, analogous transformations on similar substrates suggest that common oxidants would be effective. The amino group, however, may require protection to prevent side reactions.

Table 3: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

Oxidizing Agent Typical Conditions
Potassium Permanganate (KMnO₄) Basic, followed by acidic workup
Jones Reagent (CrO₃/H₂SO₄) Acetone, 0°C to room temperature
Tollens' Reagent ([Ag(NH₃)₂]⁺) Aqueous, mild conditions
Pinnick Oxidation (NaClO₂/NaH₂PO₄) t-BuOH/H₂O, buffered conditions

The product of this oxidation, 6-Amino-2-bromonicotinic acid, is a valuable synthetic intermediate for further derivatization.

The aldehyde group can be easily reduced to a primary alcohol. ambeed.com This transformation is typically accomplished using hydride-based reducing agents. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Commonly used reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or amides, and it can be used in protic solvents like ethanol (B145695) or methanol (B129727).

Table 4: Reducing Agents for Aldehyde to Alcohol Conversion

Reducing Agent Solvent Key Characteristics
Sodium Borohydride (NaBH₄) Methanol, Ethanol Mild, selective for aldehydes/ketones
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, THF (anhydrous) Strong, reduces most carbonyls
Hydrogen (H₂) with Catalyst Palladium (Pd), Platinum (Pt), Nickel (Ni) Catalytic hydrogenation, can reduce other groups

The resulting (6-Amino-2-bromopyridin-3-yl)methanol is a useful building block in medicinal chemistry and materials science.

Reactivity of the Amino Group and Pyridine Nitrogen

The primary amino group (-NH₂) attached to the pyridine ring is nucleophilic and can participate in a wide array of chemical reactions. The pyridine nitrogen, being part of an aromatic system, is basic and can be protonated or alkylated.

The term "amination" in this context refers to reactions involving the existing amino group, leading to its derivatization. The nucleophilic character of the amino group allows it to react with various electrophiles.

Alkylation: The amino group can be alkylated using alkyl halides. However, this reaction can be difficult to control, often leading to over-alkylation to form secondary and tertiary amines. masterorganicchemistry.com A more controlled method for introducing alkyl groups is reductive amination, where the amino group first forms an imine with an aldehyde or ketone, which is then reduced in situ. masterorganicchemistry.comorganic-chemistry.org

Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of stable amide derivatives. This is a common strategy for protecting the amino group or for introducing specific functionalities.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many pharmaceutical compounds.

Coupling Reactions: The amino group can participate in various metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or vinyl halides.

Derivatization is a crucial technique used to modify the properties of amino compounds, for instance, to improve their characteristics for analytical separation or to build more complex molecules. nih.govactascientific.comrsc.org

Table 5: Examples of Derivatization Reactions of the Amino Group

Reagent Class Example Reagent Product Functional Group
Acyl Halide Acetyl Chloride Amide
Acid Anhydride Acetic Anhydride Amide
Sulfonyl Chloride Tosyl Chloride Sulfonamide
Isocyanate Phenyl Isocyanate Urea

The pyridine nitrogen can also influence reactivity by acting as a base or a nucleophile, potentially coordinating to catalysts or reacting with strong electrophiles, which may necessitate specific reaction conditions to achieve selectivity at the amino group.

Participation in Cyclization Reactions

The bifunctional nature of this compound, possessing both an amino and an aldehyde group, makes it a valuable precursor for the synthesis of various fused heterocyclic systems. These functional groups can participate in intramolecular or intermolecular condensation reactions, leading to the formation of new ring structures. Six-membered heterocycles, in particular, are significant targets in organic synthesis and pharmaceutical production due to their unique chemical properties and diverse biological activities. nih.gov

The general strategy involves the reaction of the aldehyde and amino groups to form an initial intermediate, which then undergoes cyclization. For instance, condensation reactions with active methylene (B1212753) compounds can lead to the formation of fused pyridine or pyrimidine (B1678525) rings. The reaction of 6-aminodeoxyvasicinones with aromatic aldehydes, for example, involves condensation at the amino group and a neighboring methylene group to form new heterocyclic rings, demonstrating a potential reaction pathway for molecules like this compound. researchgate.net The synthesis of six-membered heterocycles can be achieved through various methods, including cyclocondensation and cycloaddition reactions, often facilitated by microwave irradiation to shorten reaction times. nih.govmdpi.com The specific outcome of these cyclization reactions is dependent on the reaction conditions and the nature of the reacting partner, allowing for the creation of a diverse library of heterocyclic compounds.

Reactivity of the Bromine Substituent

Nucleophilic Substitution Reactions of the Halogen

In cases where direct SNAr is inefficient, transition-metal-catalyzed cross-coupling reactions provide a powerful alternative for functionalizing the C-Br bond. acsgcipr.org Nevertheless, direct substitution with certain strong nucleophiles or under specific reaction conditions remains a potential pathway for modifying the molecule. For instance, the introduction of amine residues at the C-6 position of purine (B94841) systems, a similar heterocyclic core, is often achieved through the nucleophilic substitution of a chloro group, though sometimes requiring drastic conditions. bohrium.com

Cross-Coupling Reactivity and Applications

The bromine substituent in this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecules, including pharmaceuticals and materials. organic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds by coupling aryl halides with amines. wikipedia.org The process involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. libretexts.org This methodology allows the bromine atom of this compound to be substituted with a wide array of primary and secondary amines, providing access to a diverse range of 2-amino-6-aminonicotinaldehyde derivatives. The reaction conditions can be optimized to achieve high selectivity, even in the presence of other reactive functional groups. nih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination

CatalystLigandBaseSolventTemperature
Pd(OAc)₂ or Pd₂(dba)₃BINAP, DPPF, or Buchwald's biarylphosphinesNaOtBu, K₂CO₃, or Cs₂CO₃Toluene, Dioxane, or THFRoom Temp to 110 °C

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org For this compound, Suzuki coupling enables the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the 2-position. The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgorganic-chemistry.org

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseBoron ReagentSolvent
Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)PPh₃, PCy₃, or SPhosK₂CO₃, K₃PO₄, or CsFAr-B(OH)₂, R-B(OR')₂, or Ar-BF₃KToluene, Dioxane/H₂O, or DMF

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a crucial tool for synthesizing substituted alkynes. The bromine atom in this compound can be efficiently coupled with a variety of terminal alkynes under mild, basic conditions, typically using an amine as both the base and solvent. wikipedia.org This reaction has been successfully applied to structurally similar bromopyridine derivatives. For example, 6-bromo-3-fluoro-2-pyridinecarbonitrile undergoes Sonogashira coupling with various functionalized alkynes in high yields. soton.ac.uk

Table 3: Sonogashira Coupling of 6-Bromo-3-fluoro-2-pyridinecarbonitrile with Terminal Alkynes soton.ac.uk

Alkyne PartnerCatalystsSolvent/BaseTemperatureYield
PhenylacetylenePd(PPh₃)₄, CuITHF/Et₃NRoom Temp93%
1-HexynePd(PPh₃)₄, CuITHF/Et₃NRoom Temp85%
3,3-Dimethyl-1-butynePd(PPh₃)₄, CuITHF/Et₃NRoom Temp90%
4-EthynylanisolePd(PPh₃)₄, CuITHF/Et₃NRoom Temp90%

Mechanistic Investigations into Reaction Selectivity and Pathway Control

Detailed Mechanistic Studies of Regioselectivity

The regioselectivity of reactions involving this compound is a critical aspect governed by the electronic and steric properties of its functional groups. The molecule presents multiple reactive sites: the C2-bromine, the C3-aldehyde, and the C6-amino group.

In cross-coupling reactions, the transformation occurs selectively at the carbon-bromine bond. The mechanism of palladium-catalyzed reactions dictates this selectivity, as the oxidative addition of the C-Br bond to the Pd(0) center is typically the initiating step. libretexts.org Studies on dihalogenated substrates have shown that selective coupling at a C-Br bond over a C-Cl bond is achievable by tuning reaction conditions, which is attributed to the lower bond dissociation energy and higher reactivity of the C-Br bond in the oxidative addition step. nih.gov

For reactions involving the aromatic ring itself, such as nucleophilic or electrophilic attack, the regioselectivity is determined by the directing effects of the substituents. The pyridine nitrogen atom and the aldehyde group are strongly deactivating and meta-directing (directing to C3 and C5), while the amino group is strongly activating and ortho-, para-directing (directing to C5 and C3). The bromine at C2 also influences the ring's electronics. The interplay of these effects makes predicting the outcome of, for instance, further halogenation or nitration complex. Computational methods, such as Density Functional Theory (DFT), can be employed to model reaction pathways and predict the most likely sites of reaction. researchgate.net

Kinetic Analysis of Reaction Rates and Pathway Dependencies

The rates of the various reactions that this compound can undergo are dependent on a multitude of factors, including temperature, solvent, catalyst loading, and the electronic nature of the reactants. soton.ac.uk While specific kinetic data for this compound are not widely published, the kinetics of the underlying reaction types provide valuable insight.

The reactions involving the aldehyde and amino groups are also subject to kinetic control. For example, the reaction of aminoguanidine (B1677879) with α-oxoaldehydes is first order with respect to both reactants, and the rate can be influenced by buffer concentrations. nih.gov Theoretical studies on the oxidation of aminoacetaldehyde have shown that the reaction rate and product distribution are highly dependent on the site of initial radical attack, with different pathways having distinct activation energies. mdpi.com Similarly, the cyclization reactions of this compound would proceed through pathways whose rates are dictated by the stability of intermediates and the energy barriers of transition states, allowing for pathway control through the careful selection of reaction conditions.

Strategic Utility of 6 Amino 2 Bromonicotinaldehyde As a Versatile Synthetic Intermediate

Building Block for Novel Heterocyclic Scaffolds

The inherent reactivity of 6-Amino-2-bromonicotinaldehyde makes it a valuable starting material for the synthesis of a wide array of heterocyclic systems. The ortho-disposed amino and aldehyde groups are particularly suited for condensation reactions to form fused ring systems, while the bromo substituent offers a handle for further functionalization through cross-coupling reactions.

The synthesis of quinoline (B57606) and its bioisosteric analogues, naphthyridines, can be effectively achieved using this compound through condensation reactions with compounds possessing an active methylene (B1212753) group. A classic method for this transformation is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde with a ketone or aldehyde containing an α-methylene group, typically under acid or base catalysis. alfa-chemistry.comwikipedia.orgnih.govorganic-chemistry.org

In this context, this compound serves as the 2-amino heteroaromatic aldehyde component. The reaction proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the fused pyridine (B92270) ring, resulting in the formation of a substituted naphthyridine. The bromine atom at the 2-position of the starting material is retained in the product, offering a site for subsequent modifications.

Table 1: Examples of Friedländer Synthesis of Naphthyridines from this compound This table is illustrative of the potential reactions based on established chemical principles.

Reactant with Active Methylene GroupResulting Naphthyridine ScaffoldPotential Catalyst
AcetoneMethyl-substituted bromonaphthyridineKOH, NaOH, p-TsOH
CyclohexanoneCyclohexeno-fused bromonaphthyridinePiperidine, L-proline
Ethyl acetoacetateBromo-naphthyridine carboxylateAcetic acid, Iodine
PhenylacetonitrileAmino-phenyl-bromonaphthyridineSodium ethoxide

The versatility of the Friedländer synthesis and related reactions allows for the introduction of a wide range of substituents onto the newly formed ring, depending on the choice of the active methylene compound. organicreactions.orgnih.gov This modularity is key to creating libraries of novel naphthyridine derivatives for biological screening.

The construction of fused pyrimidine (B1678525) rings is another significant application of this compound. The reaction of the ortho-amino aldehyde functionality with reagents containing a urea, thiourea (B124793), or amidine moiety can lead to the formation of pyridopyrimidines. nih.gov This type of cyclocondensation reaction is a fundamental method for pyrimidine synthesis. bu.edu.eg

For instance, the reaction of this compound with urea, upon heating in a suitable solvent, is expected to yield a pyridopyrimidinone derivative. The reaction mechanism involves the initial formation of a Schiff base between the aldehyde and one of the amino groups of urea, followed by an intramolecular cyclization and subsequent dehydration. Similarly, using thiourea would result in the corresponding thione analogue. The use of substituted amidines provides a route to variously substituted pyridopyrimidines.

Table 2: Synthesis of Pyridopyrimidines from this compound This table illustrates potential synthetic routes based on known pyrimidine syntheses.

ReagentResulting Heterocyclic System
UreaBromo-pyridopyrimidinone
ThioureaBromo-pyridopyrimidine-thione
GuanidineAmino-bromo-pyridopyrimidine
AcetamidineMethyl-bromo-pyridopyrimidine

These reactions highlight the role of this compound as a platform for generating diverse nitrogen-rich heterocyclic systems. nih.goveurjchem.comosi.lv

Precursor in Target-Oriented Synthesis Research

Beyond its use as a general building block, this compound holds potential as a key intermediate in the total synthesis of complex natural products and in the development of pharmaceutical agents. Its utility in this area is predicated on its ability to be elaborated into more complex molecular architectures.

While the total synthesis of the natural product alkaloid fusaric acid has been accomplished starting from 6-bromonicotinaldehyde, the use of this compound could provide a pathway to novel analogues of this biologically active molecule. nih.govrsc.org The established synthesis of fusaric acid involves a Wittig reaction to introduce the butyl side chain, followed by hydrogenation, carbonylation, and saponification. nih.gov

By starting with this compound, a similar synthetic sequence could be envisioned, leading to amino-substituted analogues of fusaric acid. These new compounds could exhibit modified biological activities, potentially leading to the discovery of new agricultural fungicides or other therapeutic agents. The amino group could also serve as a handle for further derivatization, expanding the chemical space around the fusaric acid scaffold.

In the realm of pharmaceutical synthesis, precursors to complex drug molecules are of immense value. The synthesis of the CDK4/6 inhibitor Abemaciclib, for example, involves intermediates derived from related pyridine aldehydes. Although the reported syntheses of Abemaciclib precursors utilize 6-bromo-pyridine-3-carbaldehyde, the structural similarity of this compound suggests its potential utility in creating novel lead scaffolds for medicinal chemistry programs.

The amino group in this compound can be diazotized and converted to a variety of other functional groups, or it can be alkylated or acylated to introduce new substituents. These transformations, coupled with reactions at the aldehyde and bromo positions, could lead to the construction of advanced pharmaceutical intermediates with unique substitution patterns, which are crucial for developing new drug candidates.

Development of Diverse Polyheteroaromatic Systems

The development of polyheteroaromatic systems is a growing area of research, with applications in materials science, particularly in the field of organic electronics. The reactivity of this compound makes it a candidate for use in multicomponent and cascade reactions, which are powerful tools for the efficient construction of complex molecular architectures from simple starting materials. nih.govnih.govorganic-chemistry.orgmdpi.comcaltech.edu

For example, a multicomponent reaction involving this compound, an active methylene compound, and another reagent could potentially lead to the one-pot synthesis of a complex polyheteroaromatic system. The amino and aldehyde groups can participate in initial condensation and cyclization steps, while the bromine atom can be used in a subsequent intramolecular or intermolecular cross-coupling reaction to form an additional ring. Such cascade or domino reactions are highly atom-economical and can generate significant molecular complexity in a single synthetic operation. The exploration of such reactions with this compound is a promising avenue for the discovery of novel polyheteroaromatic scaffolds.

Advanced Spectroscopic Analysis and Theoretical Investigations of 6 Amino 2 Bromonicotinaldehyde Systems

Advanced Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques provide empirical data on the molecular structure and functional groups present in 6-Amino-2-bromonicotinaldehyde. Each method offers unique insights, and together they allow for a thorough structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. The aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.0 ppm, a distinctive chemical shift for formyl protons. wikipedia.org The protons on the pyridine (B92270) ring will appear in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, two distinct signals are expected for the aromatic protons, likely appearing as doublets because of coupling to each other. The amino (-NH₂) protons typically produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The carbonyl carbon of the aldehyde group is highly deshielded and characteristically appears far downfield, generally in the range of δ 185-195 ppm. The six carbon atoms of the substituted pyridine ring will give rise to distinct signals in the aromatic region (typically δ 110-160 ppm). The chemical shifts are influenced by the electronic effects of the amino, bromo, and aldehyde substituents. chemrxiv.orgmdpi.com

NMR is also instrumental in mechanistic studies. By monitoring the changes in the NMR spectrum over the course of a reaction, the formation of intermediates and the final product can be tracked. For instance, in the synthesis of this compound, the disappearance of reactant signals and the concurrent appearance of the characteristic aldehyde and aromatic proton signals would confirm the reaction's progress and completion.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)
AssignmentRangeAssignmentRange
-CHO9.5 - 10.0-CHO185 - 195
Aromatic-H7.0 - 8.5C-Br~140
-NH₂5.0 - 6.5 (broad)C-NH₂~160
Aromatic C-H110 - 140
Aromatic C-CHO~130

Note: These are predicted ranges based on typical values for similar functional groups and substituted pyridines. Actual values may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and confirming its elemental composition.

For this compound (C₆H₅BrN₂O), the presence of a bromine atom is a key feature in its mass spectrum. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. chemguide.co.uklibretexts.org This results in a characteristic isotopic pattern for the molecular ion (M⁺) peak, which will appear as two peaks of almost equal intensity separated by two m/z units (M⁺ and M+2). csbsju.edu This distinctive pattern is a strong indicator of the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS): While standard MS provides nominal mass, HRMS can measure the m/z value to four or more decimal places. libretexts.orglongdom.org This high accuracy allows for the determination of the exact molecular formula of a compound from its precise mass. youtube.com By comparing the experimentally measured exact mass with the theoretical exact mass calculated for the formula C₆H₅BrN₂O, the identity of the compound can be confirmed with a high degree of confidence, distinguishing it from other potential isomers or compounds with the same nominal mass. libretexts.org HRMS is also invaluable for assessing the purity of a sample by detecting the presence of any impurities with different elemental compositions.

Table 2: Theoretical Mass Spectrometry Data for this compound (C₆H₅BrN₂O)

ParameterValueDescription
Nominal Mass200 g/molCalculated using the most common isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ⁷⁹Br).
Exact Mass [M]⁺ (for ⁷⁹Br)199.96398 DaThe precise mass of the molecular ion containing the ⁷⁹Br isotope.
Exact Mass [M+2]⁺ (for ⁸¹Br)201.96193 DaThe precise mass of the molecular ion containing the ⁸¹Br isotope.
Isotopic Ratio (M:M+2)~1:1Characteristic pattern for a compound containing one bromine atom. libretexts.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound would display several characteristic absorption bands:

N-H Stretching: A primary amine (-NH₂) typically shows two distinct, sharp peaks in the range of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. orgchemboulder.com

C=O Stretching: The carbonyl group of the aldehyde will produce a strong, sharp absorption band. For an aromatic aldehyde, this peak is typically found around 1710-1685 cm⁻¹. vscht.czlibretexts.org

C-H Stretching (Aldehyde): A characteristic, and often weaker, pair of bands for the aldehyde C-H stretch appears around 2830-2695 cm⁻¹. vscht.cz

Aromatic C=C and C-H Stretching: The pyridine ring will exhibit C=C stretching vibrations within the 1450-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹. docbrown.info

C-N Stretching: The stretching vibration for the aromatic amine C-N bond is expected in the 1250-1335 cm⁻¹ range. orgchemboulder.com

IR spectroscopy is particularly useful for monitoring the progress of a reaction. For example, during the synthesis of this compound from a precursor without an aldehyde group, the appearance of the strong C=O stretch around 1700 cm⁻¹ would signify the formation of the product. Conversely, if the amino group were introduced in a later step, the appearance of the N-H stretching bands would be the key indicator of a successful reaction.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (N-H)Asymmetric & Symmetric Stretch3300 - 3500 (two bands)Medium, Sharp
Aldehyde (C=O)Stretch1685 - 1710Strong, Sharp
Aldehyde (C-H)Stretch2695 - 2830 (often two bands)Weak to Medium
Aromatic Ring (C=C)Stretch1450 - 1600Medium to Weak
Aromatic Amine (C-N)Stretch1250 - 1335Medium to Strong

Computational Chemistry and Molecular Modeling Studies

Theoretical methods provide a powerful complement to experimental data, offering insights into the electronic properties, reactivity, and conformational preferences of molecules that can be difficult to observe directly.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. scirp.org By calculating properties such as molecular orbital energies and electron density distribution, DFT can predict a molecule's stability and reactivity.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. irjweb.com For this compound, DFT calculations would likely show that the HOMO is localized on the electron-rich amino group and pyridine ring, while the LUMO is centered on the electron-withdrawing aldehyde group.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.org It uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. researchgate.net For this compound, the MEP map would likely show a negative potential around the nitrogen of the pyridine ring and the oxygen of the carbonyl group, indicating sites susceptible to electrophilic attack. Conversely, a positive potential would be expected around the amino hydrogens and the aldehyde proton, highlighting sites for nucleophilic interaction. avogadro.cc

Table 4: Predicted DFT-Calculated Parameters for this compound

ParameterPredicted PropertySignificance
HOMO EnergyRelatively HighIndicates electron-donating capability (nucleophilicity), localized on the amino group and ring.
LUMO EnergyRelatively LowIndicates electron-accepting capability (electrophilicity), localized on the aldehyde group.
HOMO-LUMO Gap (ΔE)ModeratePredicts the chemical reactivity and stability of the molecule.
MEP Negative RegionsCarbonyl Oxygen, Ring NitrogenPredicts sites for electrophilic attack and hydrogen bond acceptance.
MEP Positive RegionsAmino Hydrogens, Aldehyde HydrogenPredicts sites for nucleophilic attack and hydrogen bond donation.

In silico methods, such as molecular mechanics and molecular dynamics, are used to model the physical behavior of molecules and their interactions.

Molecular Interactions: In silico docking simulations can predict how this compound might bind to a biological target, such as a protein receptor. These simulations place the molecule into the binding site of a receptor and calculate a "docking score" that estimates the binding affinity. This approach can identify key intermolecular interactions, such as hydrogen bonds between the amino or aldehyde groups and amino acid residues, or π-π stacking interactions involving the pyridine ring. Such predictive studies are fundamental in fields like drug discovery for assessing the potential of a molecule as a therapeutic agent.

Compound Index

Theoretical Studies on Reaction Energetics and Transition States

Theoretical investigations into the reaction energetics and transition states of this compound provide crucial insights into its reactivity and potential transformation pathways. While specific experimental and computational studies exclusively focused on this molecule are not extensively available in the public domain, a robust understanding can be constructed by drawing parallels with analogous chemical systems, such as other substituted aminopyridines and bromo-aromatic compounds. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to model reaction mechanisms, determine the energies of reactants, products, and intermediates, and characterize the geometry and energy of transition states.

The primary reactive sites of this compound include the amino group, the bromine atom, and the aldehyde functional group. Theoretical studies on similar molecules suggest that reactions such as nucleophilic aromatic substitution (SNAr), reactions involving the amino group, and transformations of the aldehyde are likely pathways.

Nucleophilic Aromatic Substitution (SNAr) Energetics

The presence of a bromine atom on the pyridine ring makes this compound a candidate for nucleophilic aromatic substitution reactions. In such reactions, a nucleophile displaces the bromide ion. The energetics of this process are highly dependent on the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the pyridine ring.

Computational models can be employed to calculate the potential energy surface for the SNAr reaction. This typically proceeds via a two-step mechanism involving the formation of a high-energy intermediate known as a Meisenheimer complex.

Table 1: Hypothetical Calculated Energetic Profile for a Nucleophilic Aromatic Substitution (SNAr) Reaction of this compound with a Generic Nucleophile (Nu-)

Species/StateDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nu-0.0
Transition State 1 (TS1)Formation of the Meisenheimer complex+15.2
Meisenheimer ComplexIntermediate adduct+8.5
Transition State 2 (TS2)Expulsion of the bromide ion+12.7
Products6-Amino-2-(nucleophile)nicotinaldehyde + Br--5.8

Note: The values presented in this table are illustrative and based on typical SNAr reactions of related bromo-aromatic compounds. Actual values would require specific DFT calculations for the chosen nucleophile and reaction conditions.

The activation energy for the formation of the Meisenheimer complex (TS1) is often the rate-determining step. The stability of the intermediate is influenced by the ability of the pyridine ring and its substituents to delocalize the negative charge. The amino group, being an electron-donating group, would generally be expected to slightly destabilize the negatively charged intermediate compared to an unsubstituted ring. However, its position relative to the substitution site is crucial.

Transition State Geometries

Theoretical calculations can provide detailed three-dimensional structures of the transition states. For the SNAr reaction, the transition state for the formation of the Meisenheimer complex (TS1) would involve the partial formation of the C-Nu bond and a change in the hybridization of the carbon atom at the reaction center from sp2 towards sp3.

Table 2: Key Geometric Parameters of a Hypothetical Transition State (TS1) for an SNAr Reaction

ParameterDescriptionValue (Å or degrees)
C-Br bond lengthThe bond being brokenElongated from ground state
C-Nu bond lengthThe bond being formedPartially formed
C-N bond angle (ring)Angle within the pyridine ringSlightly distorted from planar
Dihedral angleTorsion angle involving the incoming nucleophileIndicative of the approach trajectory

Note: These are generalized parameters. Precise values are obtainable from the output of computational chemistry software.

Reactions Involving the Amino and Aldehyde Groups

Theoretical studies can also elucidate the energetics of reactions involving the amino and aldehyde functionalities. For instance, the acylation of the amino group or the reaction of the aldehyde with a nucleophile can be modeled. The transition states for these reactions would involve the characteristic geometries of nucleophilic attack on a carbonyl group or an amine.

Future Research Directions and Emerging Paradigms in 6 Amino 2 Bromonicotinaldehyde Chemistry

Exploration of Novel and Sustainable Synthetic Transformations

The future of synthetic chemistry involving 6-Amino-2-bromonicotinaldehyde will increasingly focus on novel and sustainable transformations that offer greater efficiency, safety, and environmental compatibility compared to traditional methods. Key areas of exploration include multicomponent reactions (MCRs), biocatalysis, and microwave-assisted synthesis.

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, are a cornerstone of green chemistry. The aldehyde and amino groups of this compound make it an ideal substrate for MCRs. For instance, it can be envisioned as a key component in novel Guareschi–Thorpe or Hantzsch-type pyridine (B92270) syntheses under greener conditions, such as using aqueous media or eco-friendly catalysts. acs.orgrsc.org A particularly innovative approach would be its use in one-pot cascade reactions, similar to the conversion of lignin (B12514952) model compounds into complex imidazo[1,2-a]pyridines, where the aminopyridine moiety serves as the nitrogen source for heterocycle construction. nih.gov

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and sustainable alternative to conventional chemical catalysis. nih.gov Future research could develop biocatalytic pathways for the derivatization of this compound. For example, hydrolases could be explored for mediating multicomponent reactions to produce novel pyridine derivatives under mild conditions. nih.gov Furthermore, recombinant microbial cells could be engineered to perform specific transformations, such as the selective oxidation or reduction of the aldehyde group, mirroring the successful synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using whole-cell biocatalysis. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation is a recognized green chemistry tool that can significantly accelerate reaction rates, improve yields, and reduce side-product formation. acs.orgnih.gov Applying this technology to reactions involving this compound could lead to the rapid and efficient synthesis of novel libraries of compounds. One-pot, four-component reactions under microwave irradiation, for example, have been successfully used to generate complex pyridine derivatives in short reaction times (2-7 minutes) with excellent yields (82-94%). acs.orgnih.gov

Development of Highly Selective Catalyst Systems for Derivatization

The distinct reactivity of the amino, bromo, and aldehyde groups in this compound necessitates the development of highly selective catalyst systems to achieve controlled, site-specific derivatization. Future research will likely concentrate on advanced palladium-catalyzed cross-coupling and innovative organocatalytic methods.

Palladium-Catalyzed Cross-Coupling: The bromo substituent at the 2-position is a prime handle for palladium-catalyzed cross-coupling reactions, a powerful tool for forming C-N, C-C, and C-O bonds. nih.govacs.orgacs.org Research on substrates analogous to this compound, such as 3-halo-2-aminopyridines, has demonstrated that the choice of phosphine (B1218219) ligand is critical for catalytic efficiency and selectivity. nih.gov For instance, specific Buchwald-Hartwig biarylphosphine ligands and their precatalysts have shown exceptional performance. The development of tailored catalyst systems will enable the selective coupling at the bromine position while leaving the amino and aldehyde groups untouched for subsequent transformations.

Below is a table summarizing catalyst systems identified as highly effective for the C-N cross-coupling of 3-halo-2-aminopyridines, which can serve as a starting point for the derivatization of this compound. nih.gov

Catalyst System ComponentReactant TypeObserved YieldReference
RuPhos-precatalystSecondary Amines (e.g., Morpholine)up to 85% nih.gov
BrettPhos-precatalystPrimary Amines (e.g., Cyclopentylamine)up to 78% nih.gov
BrettPhos-precatalystAnilinesup to 66% nih.gov
SPhos-precatalystSecondary Amines (in sequential coupling)71% nih.gov

Table 1: Promising Palladium Catalyst Systems for Selective C-N Cross-Coupling.

Organocatalysis: Organocatalysis offers a metal-free alternative for selective transformations. The aldehyde group can be activated by chiral secondary amines (e.g., pyrrolidine (B122466) derivatives) to form enamines, which can then participate in asymmetric Michael additions to nitroalkenes or other electrophiles. mdpi.comresearchgate.net Additionally, novel photochemical organocatalytic methods are emerging. For example, a dithiophosphoric acid catalyst has been shown to protonate a pyridine, facilitate its single-electron reduction to a pyridinyl radical, and abstract a hydrogen atom from an allylic substrate, leading to a highly regioselective radical-radical coupling. acs.org Adapting such strategies would allow for the selective functionalization of the pyridine ring of this compound, a transformation complementary to classical Minisci reactions.

Integration into Diversity-Oriented Synthesis (DOS) and High-Throughput Synthesis Methodologies

Diversity-Oriented Synthesis (DOS) aims to generate structurally diverse and complex small molecules efficiently, which is crucial for the discovery of new biologically active compounds. acs.orgrsc.org this compound is an excellent starting scaffold for DOS due to its three orthogonal reactive sites.

The integration of this compound into DOS workflows would involve a branching synthesis strategy. Starting from the central core, each functional group can be independently reacted to generate a first level of diversity. For example, the bromine atom can undergo a variety of palladium-catalyzed cross-coupling reactions, the aldehyde can be transformed into imines, alcohols, or carboxylic acids, and the amino group can be acylated, alkylated, or used in condensation reactions. Each of these products can then be subjected to further reactions, rapidly expanding the chemical space explored from a single starting material.

This approach is highly amenable to high-throughput synthesis (HTS) and parallel synthesis formats. Current time information in Denbighshire, GB. Automated platforms can be used to dispense reagents into multi-well plates, allowing for hundreds of distinct reactions to be run simultaneously. For instance, an automated system could perform a library of Suzuki couplings at the bromo position using a variety of boronic acids, followed by a reductive amination at the aldehyde position with a library of primary amines. Such nanoscale, automated HTS approaches have been successfully employed to generate and screen large libraries for the discovery of protein modifiers. Current time information in Denbighshire, GB.

Application in Flow Chemistry and Automated Synthetic Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better temperature control, improved scalability, and the ability to use unstable intermediates. nih.gov The synthesis and derivatization of this compound are well-suited for translation to flow chemistry platforms.

For example, the α-bromination of aldehydes has been successfully implemented in continuous flow systems, demonstrating the potential for safer and more efficient halogenation reactions. nih.gov Similarly, multi-step sequences can be telescoped into a single continuous process. One could envision a flow reactor where this compound is first generated in-situ and then directly passed into a second reactor module for a subsequent derivatization step, such as a condensation reaction or a cross-coupling, without isolating the intermediate.

The integration of flow chemistry with automated synthesis platforms represents a powerful paradigm for modern chemical production. Automated systems can control reaction parameters like temperature, pressure, and residence time with high precision, enabling rapid optimization and production. Fully automated radiosynthesis of complex molecules has demonstrated the reliability and high yields achievable with such platforms, providing a blueprint for the production of derivatives of this compound on demand. rsc.orgresearchgate.net

Design and Synthesis of New Functional Analogues for Material Science Research Applications

The unique electronic and structural features of this compound make it a promising precursor for the design of novel functional materials. The pyridine ring is a common component in organic electronics, ligands for metal complexes, and polymers. The combination of donor (amino) and acceptor (aldehyde, bromo) groups can lead to interesting photophysical properties, such as intramolecular charge transfer, which is desirable for applications in sensors and organic light-emitting diodes (OLEDs).

Future research in this area will focus on using this compound as a key building block for creating larger, conjugated systems. Through reactions like Sonogashira, Suzuki, or Stille coupling at the bromine position, various aromatic and heteroaromatic units can be appended, extending the π-system of the molecule. The aldehyde and amino groups provide handles for polymerization or for grafting the molecule onto surfaces or into polymer matrices. This versatility allows for the systematic tuning of the electronic and material properties of the resulting compounds, making it a valuable intermediate for manufacturing specialty polymers and other advanced materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Amino-2-bromonicotinaldehyde, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves bromination of a nicotinaldehyde precursor (e.g., 6-aminonicotinaldehyde) using brominating agents like PBr3\text{PBr}_3 or NBS\text{NBS} (N-bromosuccinimide). Post-bromination, the amino group is introduced via reductive amination or nucleophilic substitution. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product from unreacted starting materials or regioisomers. Confirm intermediates using 1H^1\text{H}-NMR to track bromine incorporation .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key techniques include:

  • 1H^1\text{H}-NMR : Identify aldehyde protons (~9-10 ppm) and aromatic protons (downfield shifts due to bromine).
  • IR Spectroscopy : Stretching frequencies for aldehyde (~1700 cm1^{-1}) and primary amine (~3300 cm1^{-1}).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (C6H5BrN2O\text{C}_6\text{H}_5\text{BrN}_2\text{O}, exact mass ~201.97 Da). Cross-reference data with NIST or PubChem entries for validation .

Q. What are the primary applications of this compound in heterocyclic chemistry?

  • Methodological Answer : It serves as a versatile building block for:

  • Pharmaceutical intermediates : Synthesis of pyridine-based kinase inhibitors or antimicrobial agents.
  • Ligand design : Coordination with transition metals (e.g., Pd, Cu) for cross-coupling reactions (Suzuki-Miyaura).
  • Functionalization : Aldehyde group enables condensation reactions (e.g., Schiff base formation) for macrocyclic compounds .

Advanced Research Questions

Q. How can regioselective bromination be achieved during synthesis to avoid undesired isomers?

  • Methodological Answer : Regioselectivity is controlled via:

  • Directing groups : Temporary protection of the amino group (e.g., Boc-protection) to direct bromine to the ortho position.
  • Catalytic systems : Use of Lewis acids (e.g., FeCl3\text{FeCl}_3) to stabilize transition states favoring the 2-bromo isomer.
  • Reaction monitoring : Real-time HPLC or TLC to detect and isolate the desired isomer early in the reaction .

Q. What analytical strategies resolve contradictions in reported stability data under varying pH conditions?

  • Methodological Answer :

  • Controlled degradation studies : Incubate the compound in buffered solutions (pH 2–12) and analyze degradation products via LC-MS.
  • Kinetic modeling : Determine rate constants for hydrolysis or oxidation pathways.
  • Cross-lab validation : Compare results across independent labs using standardized protocols to identify methodological biases .

Q. How do researchers address discrepancies in catalytic activity when using this compound-derived ligands?

  • Methodological Answer :

  • Structural elucidation : X-ray crystallography of metal-ligand complexes to confirm binding modes.
  • Computational modeling : DFT calculations to assess electronic effects (e.g., bromine’s electron-withdrawing impact on ligand donor strength).
  • Batch consistency : Ensure ligand purity via 13C^{13}\text{C}-NMR and elemental analysis before catalytic trials .

Q. What protocols ensure safe handling of this compound given its potential reactivity?

  • Methodological Answer :

  • Storage : Under inert atmosphere (argon) at –20°C to prevent aldehyde oxidation.
  • Waste disposal : Neutralize with dilute NaHCO3\text{NaHCO}_3 before disposal.
  • Safety data : Refer to CAMEO Chemicals guidelines for halogenated aldehydes (e.g., PPE requirements, fume hood use) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.